3-(N,N-Dimethylamino)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQQHZXHCXAJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376286 | |
| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178752-79-9 | |
| Record name | 3-(N,N-Dimethylamino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Dimethylamino)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-(N,N-Dimethylamino)phenylboronic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound is a versatile organic compound utilized in a variety of chemical transformations. Its physical and chemical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [1][2][3] |
| Molecular Formula | C₈H₁₂BNO₂ | [1][2][3] |
| Molecular Weight | 165.00 g/mol | [1][3] |
| Appearance | Pale Green to Pale Grey Solid | [1][4] |
| Melting Point | 178-193 °C | [1][2] |
| Boiling Point (Predicted) | 344.0 ± 44.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1][2] |
| pKa (Predicted) | 8.54 ± 0.10 | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1][4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the lithiation of 3-bromo-N,N-dimethylaniline followed by reaction with a borate ester.[1][5]
Experimental Procedure:
-
Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline (2.50 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 3.75 mmol) dropwise to the solution. Stir the reaction mixture at -78 °C for an additional 5 minutes after the addition is complete.
-
Borylation: To the reaction mixture, add trimethyl borate (10.0 mmol) and continue stirring at -78 °C for 1 hour.
-
Warming: Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.
-
Quenching and Neutralization: Add 2 M hydrochloric acid (3 mL) to the reaction mixture and stir for 5 minutes. Subsequently, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of acetone and dichloromethane (1:1, v/v) as the eluent to yield this compound.
Applications in Research and Development
This compound serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[6][7][8][9] In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.
A general representation of the Suzuki-Miyaura coupling reaction is depicted below.
Synthesis of Bioactive Molecules
This compound is a reactant in the synthesis of various protein effectors, including:
-
Modulators of survival motor neuron (SMN) protein : These compounds have potential applications in the treatment of spinal muscular atrophy.[1]
-
Glucokinase activators : These are of interest in the development of therapies for diabetes.[1]
-
Bacillus anthracis enoyl-ACP reductase inhibitors : These molecules are being investigated as potential antibacterial agents.[1]
Furthermore, phenylboronic acid derivatives are utilized in the development of glucose-sensitive drug delivery systems.[10][11] These systems can release therapeutic agents in response to changes in glucose concentration, offering a promising approach for diabetes management. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose.[10][11] This interaction can be exploited to create "smart" drug delivery vehicles that release their payload in a controlled manner.
Safety and Handling
This compound is classified as an irritant.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2][12] It may cause skin, eye, and respiratory irritation.[13][14] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[13]
References
- 1. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]
- 2. [3-(Dimethylamino)phenyl]boronic acid | CAS#:178752-79-9 | Chemsrc [chemsrc.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. canbipharm.com [canbipharm.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 4-(Dimethylamino)phenylboronic acid | C8H12BNO2 | CID 2734344 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid
Introduction
This compound, identified by CAS number 178752-79-9, is an organoboron compound widely utilized in organic synthesis.[1][2] As a derivative of phenylboronic acid, its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4] Its dimethylamino functional group can influence the electronic properties and reactivity of the molecule. This guide provides a comprehensive overview of its chemical properties, applications, safety information, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for handling, storage, and reaction setup.
| Property | Value |
| CAS Number | 178752-79-9[1][5][6] |
| Molecular Formula | C₈H₁₂BNO₂[1][5][6] |
| Molecular Weight | 165.00 g/mol [1][5][6] |
| Melting Point | 178-190 °C |
| Appearance | Pale Green to Pale Grey Solid[1] |
| Purity | ≥95% - >99% (Varies by supplier)[7][8] |
| InChI Key | YZQQHZXHCXAJAV-UHFFFAOYSA-N |
| SMILES String | CN(C)c1cccc(c1)B(O)O[6] |
Safety and Handling
Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant.
| Hazard Classifications | GHS Hazard Statements | Precautionary Codes |
| Skin Irritation, Category 2[9] | H315 : Causes skin irritation[9] | P264 : Wash skin thoroughly after handling[9][10] |
| Eye Irritation, Category 2[9] | H319 : Causes serious eye irritation[9] | P280 : Wear protective gloves/eye protection/face protection[9][10] |
| STOT SE, Category 3 | H335 : May cause respiratory irritation | P302 + P352 : IF ON SKIN: Wash with plenty of water[9][10] |
| P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[11] |
Storage and Personal Protective Equipment (PPE):
-
Storage : Store in a cool, dry, well-ventilated area under an inert atmosphere.[1][5][8] Keep the container tightly closed and protect from moisture.[9]
-
PPE : Recommended personal protective equipment includes safety glasses, gloves, and a dust mask (e.g., type N95).[11]
Core Applications in Research and Development
This compound serves as a critical building block in the synthesis of complex organic molecules. Its utility is highlighted in the development of various protein effectors and therapeutic agents.
Key applications include its use as a reactant in the synthesis of:
-
Modulators of the survival motor neuron (SMN) protein.
-
Glucokinase activators.
-
Aryl ethers that act as inhibitors for Bacillus anthracis enoyl-ACP reductase.
-
Thiourea-functionalized paracyclophanes.
-
Low-background fluorescent imaging agents for nitric oxide.
The primary reaction enabling these syntheses is the Suzuki-Miyaura coupling, where the boronic acid group reacts with an organohalide to form a new biaryl C-C bond.[3][4]
Key Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization based on the specific substrate.
Materials:
-
This compound
-
Aryl halide (e.g., 4-Bromoanisole)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[12]
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)[12]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup : To a reaction flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[12][13]
-
Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to remove oxygen.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[12]
-
Heating : Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[12][13]
-
Monitoring : Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[12]
-
Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[12]
-
Purification : Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[12][13]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from preparation to final product analysis.
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. AC-44496 - 4-dimethylaminophenylboronic-acid-pinacol-ester… [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diva-portal.org [diva-portal.org]
- 5. 178752-79-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. 3-Dimethylaminophenylboronic acid CAS: 178752-79-9, CasNo.178752-79-9 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. ww.chemblink.com [ww.chemblink.com]
- 12. benchchem.com [benchchem.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Yoneda Labs [yonedalabs.com]
3-(N,N-Dimethylamino)phenylboronic acid molecular structure
An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organic compound widely utilized in synthetic chemistry and increasingly recognized for its potential in drug development and materials science. Its unique structure, featuring both a boronic acid moiety and a dimethylamino group, imparts specific chemical reactivity and properties. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and key applications, particularly its role as a crucial building block for biologically active molecules and in the development of stimuli-responsive systems.
Molecular Structure and Properties
This compound is an aromatic compound characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a dimethylamino group (-N(CH₃)₂) at position 3. The presence of the electron-donating dimethylamino group influences the electronic properties of the phenylboronic acid system.
Physicochemical and Spectroscopic Data
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [1][2] |
| Molecular Formula | C₈H₁₂BNO₂ | [1][2] |
| Molecular Weight | 165.00 g/mol | [1][2] |
| Melting Point | 178-193 °C | [1][2] |
| Boiling Point (Predicted) | 344.0 ± 44.0 °C | [1] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 8.54 ± 0.10 | [1] |
| Appearance | Pale Green to Pale Grey Solid | [1][3] |
| SMILES String | CN(C)c1cccc(c1)B(O)O | [2][4] |
| InChI Key | YZQQHZXHCXAJAV-UHFFFAOYSA-N | [1][2] |
Experimental Protocols: Synthesis
The synthesis of this compound is commonly achieved through a lithium-halogen exchange reaction starting from 3-bromo-N,N-dimethylaniline, followed by borylation with a trialkyl borate.
Synthesis from 3-bromo-N,N-dimethylaniline
This protocol provides a general procedure for the laboratory-scale synthesis of the title compound.[1][5]
Materials:
-
3-bromo-N,N-dimethylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)
-
Trimethyl borate
-
Hydrochloric acid (HCl), 2 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Dichloromethane
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve 3-bromo-N,N-dimethylaniline (e.g., 500 mg, 2.50 mmol) in anhydrous THF (8 mL) in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.56 mL of a 1.6 M solution in hexane, 3.75 mmol) dropwise to the stirred solution. Maintain the temperature at -78 °C and continue stirring for an additional 5 minutes after the addition is complete.
-
Borylation: To the reaction mixture, add trimethyl borate (1.11 mL, 10.0 mmol) and stir for 1 hour at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to -20 °C over a period of 20 minutes.
-
Quenching and Neutralization: Add 2 M hydrochloric acid (3 mL) to the flask and stir for 5 minutes. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an acetone/dichloromethane mixture (e.g., 1:1, v/v) as the eluent to yield this compound.[1][5]
Applications in Research and Drug Development
This compound serves as a key intermediate in organic synthesis and has applications in the development of therapeutic agents and diagnostic tools.
Building Block for Bioactive Molecules
This compound is a reactant involved in the synthesis of various protein effectors and inhibitors.[2] Notable examples include:
-
Modulators of Survival Motor Neuron (SMN) protein: Used in the development of potential treatments for spinal muscular atrophy.
-
Glucokinase activators: Investigated as potential therapeutics for type 2 diabetes.
-
Bacillus anthracis enoyl-ACP reductase inhibitors: Serve as a basis for developing new antibacterial agents.[1][2]
Glucose-Responsive Systems
Phenylboronic acids are renowned for their ability to form reversible covalent complexes with cis-1,2- or 1,3-diols, a class of compounds that includes glucose.[6][7] This property is harnessed to create "smart" drug delivery systems. When incorporated into polymers or hydrogels, the phenylboronic acid moiety acts as a glucose sensor.[7][8] In a high-glucose environment, the binding of glucose to the boronic acid can trigger a change in the material's structure (e.g., swelling or disassembly), leading to the controlled release of an encapsulated drug like insulin.[7] This approach is a cornerstone of developing self-regulated drug delivery systems for diabetes treatment.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this chemical.
| Hazard Type | GHS Codes & Statements |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][9] H319: Causes serious eye irritation.[2][9] H335: May cause respiratory irritation.[2][9] |
| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage Class | 11 - Combustible Solids |
This is not an exhaustive list. Refer to the full Safety Data Sheet (SDS) before use.
Conclusion
This compound is a valuable reagent with significant utility in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an important building block for creating complex molecular architectures. Its application in the synthesis of targeted therapeutics and its foundational role in the design of glucose-responsive drug delivery systems highlight its importance for professionals in drug discovery and development. Proper handling and storage are essential to ensure laboratory safety.
References
- 1. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]
- 2. This compound ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. 3-Dimethylaminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(N,N-Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-(N,N-Dimethylamino)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details the predominant lithiation-borylation route, along with alternative methods including Miyaura borylation and Grignard reagent-based synthesis. Emphasis is placed on detailed experimental protocols, quantitative data comparison, and safety considerations. The guide is intended to serve as a practical resource for researchers and professionals involved in organic synthesis and drug development.
Introduction
This compound is a versatile organoboron compound widely employed in organic synthesis. Its utility is most prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide explores the primary and alternative synthetic routes to this compound, providing detailed methodologies and comparative data to aid in reaction planning and optimization.
Synthesis Pathways
The synthesis of this compound is most commonly achieved starting from 3-bromo-N,N-dimethylaniline. The primary methods involve organometallic intermediates, each with distinct advantages and limitations.
Lithiation-Borylation: The Predominant Route
The most frequently reported and arguably the most established method for the synthesis of this compound is the lithiation of 3-bromo-N,N-dimethylaniline followed by borylation with a trialkyl borate. This method offers a relatively high yield and is a standard procedure in many organic synthesis laboratories.
Reaction Scheme:
Alternative Pathway 1: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond. This method is known for its excellent functional group tolerance and generally milder reaction conditions compared to the use of highly basic organolithium reagents. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and a diboron reagent such as bis(pinacolato)diboron (B₂pin₂).
Reaction Scheme:
Alternative Pathway 2: Grignard Reaction
An alternative organometallic route involves the formation of a Grignard reagent from 3-bromo-N,N-dimethylaniline. This organomagnesium compound can then react with a trialkyl borate in a manner similar to the lithiation-borylation pathway. Grignard reagents are generally less basic and pyrophoric than organolithiums, which can be an advantage in terms of safety and handling.
Reaction Scheme:
Data Presentation
The following table summarizes the quantitative data for the different synthesis pathways, allowing for a direct comparison of their key parameters.
| Parameter | Lithiation-Borylation[1] | Miyaura Borylation (Typical)[2] | Grignard Reaction (Estimated) |
| Starting Material | 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline |
| Key Reagents | n-BuLi, B(OCH₃)₃ | B₂(pin)₂, Pd Catalyst, Base | Mg, B(OCH₃)₃ |
| Solvent | THF | Dioxane, DMSO, or Toluene | THF |
| Temperature | -78 °C to -20 °C | 80-100 °C | Room Temperature to 50 °C |
| Reaction Time | ~1.5 hours | 12-24 hours | ~2-3 hours |
| Reported Yield | 61% | Varies (typically 60-90%) | Moderate to Good |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography | Silica Gel Chromatography |
Experimental Protocols
This section provides detailed methodologies for the key synthetic pathways.
Protocol for Lithiation-Borylation[1]
Materials:
-
3-Bromo-N,N-dimethylaniline (500 mg, 2.50 mmol)
-
Anhydrous Tetrahydrofuran (THF) (8 mL)
-
n-Butyllithium (1.6 M in hexane, 1.56 mL, 3.75 mmol)
-
Trimethyl borate (1.11 mL, 10.0 mmol)
-
2 M Hydrochloric acid (3 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 3-bromo-N,N-dimethylaniline in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 5 minutes after the addition is complete.
-
Add trimethyl borate to the reaction mixture and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.
-
Quench the reaction by adding 2 M hydrochloric acid and stir for 5 minutes.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of acetone and dichloromethane (1:1, v/v) as the eluent to obtain this compound as a solid.
Experimental Workflow:
References
The Emergence and Utility of (3-(Dimethylamino)phenyl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(Dimethylamino)phenyl)boronic acid, a synthetically versatile organoboron compound, has emerged as a significant building block in organic chemistry and medicinal chemistry. Its unique electronic and structural properties, conferred by the presence of both a boronic acid moiety and a dimethylamino group, have made it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key applications of this important chemical entity.
Historical Context and Discovery
While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific discovery of (3-(Dimethylamino)phenyl)boronic acid is not prominently documented in the historical chemical literature. Its appearance in scientific publications and chemical catalogs seems to be a more recent development, likely emerging with the increasing utility of functionalized arylboronic acids in organic synthesis, particularly following the advent of the Suzuki-Miyaura coupling reaction, first published by Akira Suzuki and Norio Miyaura in 1979[1][2]. The development of general and efficient methods for the synthesis of substituted phenylboronic acids, such as those outlined in patents for preparing these compounds via Grignard reagents or other organometallic intermediates, paved the way for the creation of a diverse array of derivatives, including the title compound[3]. The commercial availability of (3-(Dimethylamino)phenyl)boronic acid, identified by its CAS number 178752-79-9, has further facilitated its widespread adoption in both academic and industrial research.
Physicochemical Properties
A summary of the key physicochemical properties of (3-(Dimethylamino)phenyl)boronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [4] |
| Molecular Formula | C₈H₁₂BNO₂ | [5] |
| Molecular Weight | 165.00 g/mol | [5] |
| Appearance | Pale green to pale grey solid | |
| Melting Point | 178-190 °C | [5] |
| Solubility | Soluble in methanol, slightly soluble in chloroform |
Experimental Protocols: Synthesis of (3-(Dimethylamino)phenyl)boronic acid
The most commonly cited method for the synthesis of (3-(Dimethylamino)phenyl)boronic acid involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a borate ester.
Synthesis from 3-bromo-N,N-dimethylaniline
This procedure details the synthesis of (3-(Dimethylamino)phenyl)boronic acid from 3-bromo-N,N-dimethylaniline.
Materials:
-
3-bromo-N,N-dimethylaniline
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Dichloromethane
-
Acetone
Procedure:
-
Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
To the resulting aryllithium species, add trimethyl borate (3.0-4.0 eq) dropwise, again ensuring the temperature remains at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (3-(Dimethylamino)phenyl)boronic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3-bromo-N,N-dimethylaniline |
| Key Reagents | n-Butyllithium, Trimethyl borate |
| Typical Yield | 60-80% |
Key Applications in Organic Synthesis and Drug Discovery
(3-(Dimethylamino)phenyl)boronic acid serves as a versatile building block in a multitude of organic transformations, primarily driven by its utility in forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. (3-(Dimethylamino)phenyl)boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 3-(dimethylamino)phenyl moiety onto various aromatic and heteroaromatic scaffolds. This is particularly valuable in the synthesis of complex molecules with potential biological activity.
The general workflow for a Suzuki-Miyaura coupling reaction involving (3-(Dimethylamino)phenyl)boronic acid is depicted below.
Medicinal Chemistry and Drug Discovery
The 3-(dimethylamino)phenyl motif is present in numerous biologically active compounds. Consequently, (3-(Dimethylamino)phenyl)boronic acid has been utilized as a key intermediate in the synthesis of various pharmaceutical agents and research probes. Its applications include the synthesis of:
-
Enzyme Inhibitors: The boronic acid functional group itself can act as a warhead to inhibit serine proteases. Furthermore, the substituted phenyl ring can be incorporated into larger molecules targeting a range of enzymes.
-
Receptor Ligands: The dimethylamino group can act as a hydrogen bond acceptor or a basic center, facilitating interactions with biological targets.
-
Fluorescent Probes: The electronic properties of the molecule can be tuned by incorporating it into larger conjugated systems, leading to the development of fluorescent sensors.
The general process of utilizing (3-(Dimethylamino)phenyl)boronic acid in a drug discovery pipeline is illustrated below.
Conclusion
(3-(Dimethylamino)phenyl)boronic acid has solidified its position as a valuable and versatile reagent in modern organic synthesis and medicinal chemistry. While its precise historical discovery remains somewhat obscure, its utility is well-documented and continues to expand. The straightforward synthetic accessibility and the diverse reactivity of this compound ensure its continued importance in the development of novel materials, pharmaceuticals, and chemical probes. Future research will likely uncover even more innovative applications for this powerful synthetic tool.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. 178752-79-9|3-(N,N-Dimethylamino)phenylboronic acid|BLD Pharm [bldpharm.com]
- 5. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(N,N-Dimethylamino)phenylboronic acid and its derivatives represent a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of these valuable chemical entities. Detailed experimental protocols for the synthesis of the parent compound and its derivatives, along with methods for their application in key biological assays, are presented. Furthermore, this guide summarizes key quantitative data and visualizes important chemical transformations and biological pathways to facilitate a deeper understanding and application of these compounds in research and drug development.
Introduction
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, including their ability to form reversible covalent bonds with diols and their utility in palladium-catalyzed cross-coupling reactions, have made them indispensable tools in modern chemistry. Among the vast family of boronic acids, this compound stands out due to the presence of the electron-donating dimethylamino group, which modulates the reactivity and biological activity of the molecule and its derivatives.
This guide will delve into the technical details of this compound, exploring its synthesis, chemical properties, and the preparation of its key derivatives. A significant focus will be placed on the applications of these compounds in drug discovery, particularly as building blocks for enzyme inhibitors and receptor modulators.
Core Compound: this compound
Chemical Properties and Structure
This compound is a stable, solid compound at room temperature. The presence of the dimethylamino group at the meta-position of the phenyl ring influences the electronic properties of the boronic acid moiety.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂BNO₂ | [1] |
| Molecular Weight | 165.00 g/mol | [1] |
| CAS Number | 178752-79-9 | [1] |
| Melting Point | 178-190 °C | [1] |
| Appearance | Solid | N/A |
| SMILES | CN(C)c1cccc(c1)B(O)O | [1] |
| InChI | 1S/C8H12BNO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3 | [1] |
Synthesis
The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction starting from 3-bromo-N,N-dimethylaniline, followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of this compound
-
Materials: 3-bromo-N,N-dimethylaniline, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, trimethyl borate, 2 M hydrochloric acid, saturated sodium bicarbonate solution, ethyl acetate, anhydrous magnesium sulfate, silica gel.
-
Procedure:
-
Dissolve 3-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.5 eq) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Add trimethyl borate (3-4 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Key Derivatives and Their Synthesis
The utility of this compound is greatly expanded through its conversion into various derivatives, most notably boronic esters. These derivatives offer improved stability, solubility, and handling properties, making them ideal for a range of applications.
This compound, pinacol ester
The pinacol ester is a common and stable derivative of boronic acids.
Experimental Protocol: Synthesis of this compound, pinacol ester
-
Materials: this compound, pinacol, anhydrous toluene or THF, Dean-Stark apparatus (optional), anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene or THF, add pinacol (1.1-1.2 eq).
-
Reflux the mixture for 2-4 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield the this compound, pinacol ester.
-
Applications in Drug Discovery and Organic Synthesis
The unique structural and electronic properties of this compound and its derivatives make them valuable building blocks in the synthesis of a wide range of biologically active molecules and functional materials.
Suzuki-Miyaura Cross-Coupling Reactions
One of the most prominent applications of boronic acids and their esters is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3]
-
Materials: Aryl halide or triflate (1.0 eq), this compound or its pinacol ester (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), and a suitable solvent (e.g., toluene, dioxane, DMF).
-
Procedure (Biphasic condition): [3]
-
In a reaction vessel, combine the aryl halide (1 equiv.), this compound (1.2 equiv.), PdCl₂(dppf) (0.1 equiv.), and 2 M Na₂CO₃ solution (10 mL).[3]
-
Add a mixture of toluene and dioxane (4:1, 10 mL).[3]
-
Degas the mixture and stir for 4 hours at 85 °C under a nitrogen atmosphere.[3]
-
After cooling, filter the mixture through celite and separate the layers.[3]
-
Concentrate the organic layer and purify the residue by silica gel column chromatography.[3]
-
Enzyme Inhibition
Derivatives of phenylboronic acid are known to be effective inhibitors of various enzymes, particularly serine proteases and β-lactamases. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.
Application Example: AmpC β-Lactamase Inhibition
Experimental Protocol: AmpC β-Lactamase Inhibition Assay (General)
-
Principle: The inhibition of AmpC β-lactamase is measured by monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin, in the presence and absence of the inhibitor.
-
Materials: Purified AmpC β-lactamase, nitrocefin solution, phosphate buffer (pH 7.0), this compound derivative, microplate reader.
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in the appropriate buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solutions to the respective wells and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature.
-
Initiate the reaction by adding the nitrocefin substrate to all wells.
-
Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time using a microplate reader.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Glucokinase Activators
Glucokinase (GK) is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. Several classes of small molecule glucokinase activators (GKAs) have been developed, and some have incorporated structural motifs that can be derived from this compound. While direct evidence linking this specific boronic acid to a marketed GKA is not available in the searched literature, the phenylamino moiety is a common feature in many GKA scaffolds.
The activation of glucokinase in pancreatic β-cells enhances glucose-stimulated insulin secretion.
Visualizations
Synthesis of this compound
References
- 1. Designing glucokinase activators with reduced hypoglycemia risk: discovery of N,N-dimethyl-5-(2-methyl-6-((5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide as a clinical candidate for the treatment of type 2 diabetes mellitus - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-(N,N-Dimethylamino)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 3-(N,N-Dimethylamino)phenylboronic acid (CAS No. 178752-79-9). This compound is a valuable building block in organic synthesis, notably used as a reactant in the creation of modulators for the survival motor neuron protein, glucokinase activators, and aryl ethers developed as inhibitors for Bacillus anthracis enoyl-ACP reductase.
While specific, publicly available spectra for this compound are not readily found in the literature, this guide summarizes key physical and chemical properties and provides a detailed, cited experimental protocol for its synthesis. Furthermore, general methodologies for the spectroscopic techniques relevant to this class of compounds are described to aid researchers in their analytical endeavors.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [1] |
| Molecular Formula | C₈H₁₂BNO₂ | [1] |
| Molecular Weight | 165.00 g/mol | [1] |
| Melting Point | 178-190 °C | [1] |
| Appearance | White to off-white to tan to grey to purple powder/crystals | [2] |
Spectroscopic Data
Certificates of Analysis from commercial suppliers confirm that the proton NMR and infrared spectra of this compound are consistent with its chemical structure.[2] However, the specific spectral data from these analyses are not publicly disseminated. Researchers are advised to acquire analytical data upon purchase or perform their own spectroscopic analysis.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the lithiation of 3-bromo-N,N-dimethylaniline followed by reaction with a borate ester and subsequent hydrolysis.
Procedure:
-
Dissolve 3-bromo-N,N-dimethylaniline (500 mg, 2.50 mmol) in tetrahydrofuran (THF, 8 mL) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.6 M in hexane, 1.56 mL, 3.75 mmol) dropwise to the solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 5 minutes.
-
Add trimethyl borate (1.11 mL, 10.0 mmol) and continue stirring at -78 °C for 1 hour.
-
Slowly warm the reaction mixture to -20 °C over a period of 20 minutes.
-
Add 2 M hydrochloric acid (3 mL) and stir for 5 minutes.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel flash column chromatography using an eluent of acetone/dichloromethane (1:1, v/v) to yield this compound.
General Protocol for NMR Spectroscopy of Arylboronic Acids
Arylboronic acids can present challenges in NMR spectroscopy due to the potential for dehydration to form boroxine trimers, which can lead to complex or broad spectra.
Sample Preparation:
-
Dissolve the arylboronic acid sample in a suitable deuterated solvent, such as methanol-d₄, which can help to break up oligomeric species.
-
Alternatively, conversion to the diethanolamine adduct can sometimes provide sharper NMR spectra.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
-
Chemical shifts are typically reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).
General Protocol for FT-IR Spectroscopy of Solid Samples
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample in a volatile solvent such as methylene chloride.
-
Apply a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
General Protocol for Mass Spectrometry of Small Organic Molecules
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute an aliquot of this solution with methanol, acetonitrile, or water to a final concentration suitable for the instrument's sensitivity.
-
Filter the final solution if any precipitate is present to avoid blockages in the instrument.
Data Acquisition:
-
Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization - ESI) will depend on the analyte's properties.
-
Acquire the mass spectrum, monitoring for the molecular ion and any characteristic fragment ions.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis of this compound.
References
An In-depth Technical Guide to the Safety and Handling of 3-(N,N-Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 3-(N,N-Dimethylamino)phenylboronic acid, a versatile reagent employed in various synthetic and medicinal chemistry applications. This document outlines the toxicological profile, proper handling procedures, and emergency protocols, and details its application in key chemical transformations. The information herein is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a pale green to pale grey solid.[1] It is a member of the phenylboronic acid class of compounds, which are widely used in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [2] |
| Molecular Formula | C₈H₁₂BNO₂ | [2] |
| Molecular Weight | 165.00 g/mol | [2] |
| Melting Point | 178-190 °C | [2] |
| Appearance | Pale Green to Pale Grey Solid | [1] |
| Solubility | Slightly soluble in chloroform and methanol. | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335: May cause respiratory irritation.[2][4] |
Signal Word: Warning[2]
Precautionary Statements
To ensure safe handling, the following precautionary measures should be strictly adhered to:
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[5] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[2][5] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P319 | If eye irritation persists: Get medical advice/attention.[4] |
| P332 + P317 | If skin irritation occurs: Get medical help. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[5] |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| P405 | Store locked up.[4] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[5][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of water. If skin irritation occurs: Get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5][6] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[6] |
Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure.
-
Handling: Handling should be performed in a well-ventilated place, preferably in a fume hood.[6] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][5] Avoid the formation of dust and aerosols.[6] Wash hands and face thoroughly after handling.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[6] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][3]
Experimental Protocols
This compound is a key reactant in the synthesis of various biologically active molecules, including glucokinase activators and modulators of the survival motor neuron (SMN) protein. A common application is in the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with this compound to synthesize biaryl compounds.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 1,4-Dioxane/Water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl compound.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Biological Context and Signaling Pathways
This compound serves as a crucial building block for synthesizing molecules that modulate important biological pathways.
Glucokinase Activation Pathway
Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[7] Activators of glucokinase can enhance insulin secretion and hepatic glucose uptake, making them attractive therapeutic targets for type 2 diabetes. The synthesis of certain glucokinase activators utilizes this compound. The activation of glucokinase by these synthetic activators initiates a signaling cascade that helps regulate blood glucose levels.
Caption: Simplified signaling pathway of glucokinase activation in pancreatic β-cells.
Survival Motor Neuron (SMN) Protein Function
This compound is also a reactant in the synthesis of modulators of the survival motor neuron (SMN) protein.[8] The SMN protein is essential for the survival of motor neurons and is involved in various cellular processes, including the assembly of small nuclear ribonucleoproteins (snRNPs), which are critical components of the spliceosome for pre-mRNA splicing.[9] A deficiency in SMN protein leads to spinal muscular atrophy (SMA). Modulators that increase the levels of functional SMN protein are a key therapeutic strategy for SMA.
Caption: Overview of the role of SMN protein in cellular function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diverse role of Survival Motor Neuron Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucokinase - Wikipedia [en.wikipedia.org]
- 8. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-(N,N-Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful and versatile reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 3-(N,N-Dimethylamino)phenylboronic acid . This particular reagent is of significant interest in medicinal chemistry for the synthesis of biaryl scaffolds that are prevalent in biologically active molecules. The electron-donating dimethylamino group can influence the electronic properties and metabolic stability of the resulting compounds, making them attractive candidates for drug discovery programs.
A key application of this coupling is the synthesis of substituted biphenylamines, which are known to exhibit a range of biological activities. For instance, aminobiphenyl structures are investigated as inhibitors of enzymes such as carbonic anhydrases and succinate dehydrogenase, and they are also studied for their potential roles in modulating various signaling pathways implicated in diseases like cancer.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)₂) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Featured Application: Synthesis of 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile
A practical application of Suzuki-Miyaura coupling with this compound is the synthesis of 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile. This compound serves as a valuable building block for the development of more complex molecules with potential therapeutic applications. For example, biphenyl carbonitrile derivatives are explored as inhibitors of various enzymes and as modulators of cellular signaling pathways.
Experimental Protocol
This protocol details the synthesis of 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile from this compound and 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Methanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.5 mmol), 4-bromobenzonitrile (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Solvent Addition: Add a 10:1 mixture of toluene and methanol (20 mL).
-
Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 7-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 30 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile.
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Quantity | Yield (%) |
| This compound | 165.00 | 1.5 | Varies | - |
| 4-Bromobenzonitrile | 182.02 | 1.0 | Varies | - |
| 3'-(N,N-Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile | 222.28 | - | Varies | 85-95% |
Note: The yield is dependent on the specific reaction conditions and purification efficiency.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Potential Signaling Pathway Involvement of Aminobiphenyls
Aminobiphenyl derivatives are known to interact with various biological targets. For example, some have been shown to inhibit carbonic anhydrases, which are involved in pH regulation and other physiological processes. Inhibition of certain carbonic anhydrase isoforms, such as CA-IX, is a therapeutic strategy being explored for cancer treatment.
Caption: Potential mechanism of action for aminobiphenyl derivatives.
Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for common reactions involving 3-(N,N-Dimethylamino)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The protocols for Suzuki-Miyaura coupling and Chan-Lam coupling are outlined, offering methods for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Additionally, a protocol for its use as a derivatizing agent for HPLC-FLD analysis is described.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. This compound is an effective coupling partner in these reactions.
A general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:
Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(N,N-Dimethylamino)phenylboronic acid as a versatile building block in the synthesis of kinase inhibitors, a critical class of therapeutic agents in modern drug discovery. The protocols outlined below are focused on the widely employed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the construction of carbon-carbon bonds.
Introduction
This compound is a valuable reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-(N,N-dimethylamino)phenyl moiety into target molecules. This structural motif is of particular interest in the design of kinase inhibitors. The dimethylamino group can serve as a hydrogen bond acceptor or a basic center, potentially interacting with key amino acid residues in the ATP-binding pocket of kinases. Furthermore, its electronic properties can influence the overall physicochemical characteristics of the final compound, impacting solubility, cell permeability, and metabolic stability.
The primary application of this building block lies in its use in the Suzuki-Miyaura coupling reaction, where it efficiently couples with aryl or heteroaryl halides (or triflates) to form biaryl structures. This reaction is central to the synthesis of numerous kinase inhibitors based on scaffolds such as pyrimidines, pyridines, and quinazolines.
Key Applications in Kinase Inhibitor Synthesis
The 3-(N,N-dimethylamino)phenyl group introduced via this boronic acid has been incorporated into inhibitors of several important kinase families, including:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.
-
3-Phosphoinositide-dependent protein kinase-1 (PDK1): A key upstream activator of Akt, PDK1 is another critical node in the PI3K signaling cascade.
-
Other Kinase Targets: The versatility of the Suzuki-Miyaura coupling allows for the incorporation of this fragment into a wide array of kinase inhibitor scaffolds targeting various kinases implicated in oncology and other diseases.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with various phenylboronic acids, providing a comparative context for the reactivity of substituted phenylboronic acids.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenylpyrimidine | 71 |
| 2 | 3-Methoxyphenylboronic acid | 2-Chloro-4-(3-methoxyphenyl)pyrimidine | 72 |
| 3 | 3-Cyanophenylboronic acid | 3-(2-Chloropyrimidin-4-yl)benzonitrile | 83 |
| 4 | 3-Aminophenylboronic acid | 3-(2-Chloropyrimidin-4-yl)aniline | 55 |
| 5 | 3-(Trifluoromethyl)phenylboronic acid | 2-Chloro-4-(3-(trifluoromethyl)phenyl)pyrimidine | 80 |
Data adapted from a study on microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[1]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with this compound
This protocol is adapted from established methods for the Suzuki coupling of substituted pyrimidines and provides a general guideline.[1]
Materials:
-
2,4-Dichloropyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Microwave reactor
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), this compound (1.0-1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the vial.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 100 °C for 15-20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-chloro-4-(3-(N,N-dimethylamino)phenyl)pyrimidine.
Protocol 2: Synthesis of (S)-3-(1-Aminoethyl)-8-(2-(dimethylamino)pyrimidin-5-yl)-2-phenylisoquinolin-1(2H)-one
This protocol illustrates the application of a Suzuki-Miyaura coupling in the synthesis of a potential kinase inhibitor scaffold.[2]
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
-
(2-(Dimethylamino)pyrimidin-5-yl)boronic acid
-
Dichloro(bis(triphenylphosphine))palladium(II) [Pd(PPh₃)₂Cl₂]
-
Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, combine (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq), (2-(dimethylamino)pyrimidin-5-yl)boronic acid (1.2 eq), and potassium carbonate (1.3 eq).
-
Catalyst and Ligand Addition: Add dichloro(bis(triphenylphosphine))palladium(II) (0.05 eq) and Sphos (0.15 eq).
-
Solvent Addition: Add a mixture of THF and water (1:1 v/v).
-
Reaction: Stir the reaction mixture at 65 °C for 12 hours.
-
Work-up: After cooling to room temperature, separate the organic layer. Concentrate the organic layer under vacuum and dilute with dichloromethane (CH₂Cl₂) and 0.3 N HCl.
-
Purification: Separate the aqueous layer, neutralize with saturated sodium bicarbonate solution, and extract with CH₂Cl₂. Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography to yield the final compound.
Mandatory Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Drug discovery logical relationship.
Caption: Simplified PI3K/PDK1 signaling pathway.
References
Application Notes and Protocols: Synthesis of Novel Glucokinase Activators via Suzuki-Miyaura Coupling with 3-(N,N-Dimethylamino)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes. Its role as a glucose sensor makes it a prime therapeutic target for type 2 diabetes. Small molecule glucokinase activators (GKAs) enhance GK activity, promoting glucose uptake and insulin secretion. This document provides detailed protocols for the synthesis of a novel biaryl glucokinase activator utilizing a Suzuki-Miyaura cross-coupling reaction with 3-(N,N-dimethylamino)phenylboronic acid and a heterocyclic halide. The application notes also include a summary of the biological activity of related compounds and relevant signaling pathways.
Introduction
Glucokinase acts as a key regulator of glucose metabolism. In pancreatic β-cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion.[1] In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and glycolysis.[1] Allosteric activation of GK by small molecules has been shown to lower blood glucose levels, making GKAs a promising class of antidiabetic drugs.[1]
The synthesis of many GKA candidates involves the formation of a biaryl or aryl-heteroaryl scaffold. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating these carbon-carbon bonds.[2][3][4][5] This protocol details the use of this compound as a key building block in the synthesis of a potential GKA.
Glucokinase Signaling Pathway
The activation of glucokinase in pancreatic β-cells initiates a cascade of events leading to insulin release. The following diagram illustrates this signaling pathway.
Caption: Glucokinase signaling cascade in pancreatic β-cells leading to insulin secretion.
Experimental Protocols
Synthesis of a Biaryl Glucokinase Activator
This protocol describes a representative synthesis of a potential glucokinase activator via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (or other suitable heterocyclic halide)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Experimental Workflow
The following diagram outlines the general workflow for the synthesis, purification, and characterization of the target compound.
Caption: General workflow for the synthesis and purification of a glucokinase activator.
Detailed Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask. Stir the mixture for 15 minutes at room temperature.
-
Catalyst Addition: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 1,4-dioxane (2 mL). Add this solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and allow it to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the biological activity of several reported glucokinase activators, demonstrating the range of potencies achieved with different chemical scaffolds.
| Compound ID | Scaffold | EC₅₀ (nM) | Reference |
| GKA50 | Not specified | 33 | [6] |
| RO-28-1675 | Not specified | 54 | [7] |
| Compound 9b | Glucosamide derivative | 4.9 | [8] |
| Compound 3d | Pyridazinone derivative | 8 | [8] |
| Compound 1a | Acetamide derivative | 64 | [8] |
| MK-0941 | Not specified | 65 (at 10 mM glucose) | [7] |
| Globalagliatin | Not specified | 42 | [7] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl and aryl-heteroaryl compounds that are common structural motifs in glucokinase activators. The use of this compound provides a versatile building block for creating novel GKAs. The detailed protocol and workflow provided in these application notes serve as a comprehensive guide for researchers in the field of diabetes drug discovery. Further optimization of reaction conditions and exploration of various heterocyclic coupling partners can lead to the discovery of potent and selective glucokinase activators.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(N,N-Dimethylamino)phenylboronic Acid in the Synthesis of SMN Protein Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a devastating autosomal recessive neurodegenerative disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[1] The primary cause of SMA is the homozygous deletion or mutation of the SMN1 gene. A nearly identical gene, SMN2, is retained in all SMA patients; however, due to alternative splicing, it predominantly produces a truncated, unstable SMN protein (SMNΔ7).[1] Therapeutic strategies have increasingly focused on small molecule modulators that can increase the production of full-length, functional SMN protein from the SMN2 gene.[2]
This document provides detailed application notes and protocols on the use of 3-(N,N-Dimethylamino)phenylboronic acid as a key building block in the synthesis of a potent class of arylpiperidine-based SMN protein modulators. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this synthetic approach, enabling the creation of diverse analogues for structure-activity relationship (SAR) studies.[1]
Rationale for Use
The arylpiperidine scaffold has been identified as a promising chemotype for the development of SMN protein modulators. SAR studies have revealed that substitution on the aryl ring significantly influences the potency and efficacy of these compounds. Specifically, electron-donating groups at the meta-position of the phenyl ring have been shown to enhance activity.[1] this compound provides a readily available and reactive precursor to introduce the beneficial meta-N,N-dimethylamino moiety onto the core scaffold.
Experimental Workflow and Screening Cascade
The discovery and development of SMN protein modulators from this chemical series typically follow a structured workflow, from initial high-throughput screening to in-depth biological characterization.
Synthesis of SMN Protein Modulators using this compound
The synthesis of the target SMN modulators is achieved through a convergent synthetic route. The key step is a Suzuki-Miyaura cross-coupling reaction between a brominated heterocyclic intermediate and this compound.[1]
Synthetic Scheme
Detailed Experimental Protocol
Synthesis of 1-(4-(3-(N,N-Dimethylamino)phenyl)thiazol-2-yl)piperidine-4-carboxamide (Analogue 3f)
This protocol is based on the general procedure described for the synthesis of 4-arylthiazolyl piperidine analogues.[1]
Step 1: Synthesis of 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide
-
To a microwave vial, add 2,4-dibromothiazole (1.0 eq), piperidine-4-carboxamide (1.1 eq), and triethylamine (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(4-bromothiazol-2-yl)piperidine-4-carboxamide.
Step 2: Suzuki-Miyaura Cross-Coupling
-
In a microwave vial, combine 1-(4-bromothiazol-2-yl)piperidine-4-carboxamide (1.0 eq), this compound (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat the mixture in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the final product, 1-(4-(3-(N,N-dimethylamino)phenyl)thiazol-2-yl)piperidine-4-carboxamide, as a trifluoroacetic acid (TFA) salt if purified by reverse-phase HPLC.
Quantitative Data
The following table summarizes the in vitro activity of the meta-N,N-dimethylamino substituted analogue (3f) in a cell-based SMN2-luciferase reporter assay.[1]
| Compound ID | Substitution Pattern | AC50 (µM) | ROI (%) |
| 3f | meta-N,N-dimethylamino | 0.97 | 504 |
-
AC50: The concentration of the compound that elicits 50% of the maximal response.
-
ROI (Return on Investment): A measure of the efficacy of the compound in the assay, representing the percentage increase in signal relative to the baseline.
Biological Assays
SMN2-Luciferase Reporter Assay
This cell-based assay is the primary screening tool to identify compounds that increase full-length SMN protein levels.[1]
-
Cell Line: HEK-293 cells stably transfected with a reporter construct where the SMN2 promoter drives the expression of a luciferase gene fused to an SMN splicing reporter. Luciferase is only produced when exon 7 is included in the mRNA transcript.[1]
-
Procedure: a. Plate the reporter cells in 1536-well plates. b. Add compounds at various concentrations. c. Incubate for a specified period (e.g., 24-48 hours). d. Add a luciferase substrate and measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the AC50 and ROI values from the dose-response curves.
Western Blot Analysis in SMA Patient Fibroblasts
This orthogonal assay confirms the activity of hit compounds in a more disease-relevant cell line.
-
Cell Line: Fibroblasts derived from SMA patients (e.g., GM03813).
-
Procedure: a. Treat SMA fibroblasts with the test compound for 48-72 hours. b. Lyse the cells and quantify the total protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against SMN protein and a loading control (e.g., α-tubulin). e. Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP). f. Visualize the protein bands and quantify the band intensities to determine the fold increase in SMN protein levels relative to a vehicle-treated control.
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this class of arylpiperidine modulators is likely post-transcriptional.[1] While they increase the levels of full-length SMN protein, they do not appear to significantly increase the total SMN-luciferase transcripts or the inclusion of exon 7 in the mRNA in some studies, suggesting a potential role in SMN protein stabilization.[1] SMN protein itself is a component of a large complex involved in the biogenesis of small nuclear ribonucleoproteins (snRNPs), which are essential for pre-mRNA splicing.[1] A deficiency in SMN leads to downstream effects on various cellular pathways.
Conclusion
This compound is a valuable reagent for the synthesis of potent SMN protein modulators. The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating this functionality, leading to compounds with enhanced biological activity. The detailed protocols and workflow presented here serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutics for Spinal Muscular Atrophy.
References
- 1. Discovery, Synthesis and Biological Evaluation of Novel SMN Protein Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMN Modulator ML372 Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(N,N-Dimethylamino)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,N-Dimethylamino)phenylboronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. Its electron-rich nature, conferred by the dimethylamino group, influences its reactivity in cross-coupling reactions and provides a basis for the development of fluorescent probes and drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound in key research and development areas.
I. Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 178752-79-9 | [1] |
| Molecular Formula | C₈H₁₂BNO₂ | [1] |
| Molecular Weight | 165.00 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 178-190 °C | [1] |
| Solubility | Soluble in methanol, ethanol, and DMF. | |
| pKa | ~8.5 |
II. Key Applications and Experimental Protocols
A. Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common scaffolds in drug discovery. The electron-donating dimethylamino group can enhance the rate of transmetalation.
While specific yield data for a wide range of reactions with this compound is not extensively tabulated in a single source, the following table provides representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, which can be considered indicative of the expected performance. Optimization for this compound may be required.
| Entry | Aryl Halide | Coupling Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitro-1,1'-biphenyl | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 90 | 6 | 88 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 16 | 75 |
Note: Yields are based on published procedures for similar phenylboronic acids and may vary for this compound.
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 mmol) to the flask.
-
Add the anhydrous organic solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
B. Synthesis of Fluorescent Probes
The dimethylamino group in this compound can act as an electron donor in a donor-acceptor fluorescent dye system. The boronic acid moiety can be used as a recognition site for biologically relevant diols, such as those found in carbohydrates.
This protocol describes the synthesis of a fluorescent probe by coupling this compound with a 4-amino-1,8-naphthalimide fluorophore. This is a representative procedure, and optimization may be necessary.
Materials:
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This compound
-
4-Amino-1,8-naphthalic anhydride
-
Ethanolamine
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Acetic acid
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Palladium catalyst (e.g., Pd(OAc)₂)
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Phosphine ligand (e.g., SPhos)
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Base (e.g., K₃PO₄)
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Anhydrous toluene
Procedure:
Step 1: Synthesis of N-(2-hydroxyethyl)-4-amino-1,8-naphthalimide
-
In a round-bottom flask, dissolve 4-amino-1,8-naphthalic anhydride (1.0 mmol) and ethanolamine (1.2 mmol) in ethanol (20 mL).
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Add a catalytic amount of acetic acid.
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Reflux the mixture for 4-6 hours.
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Cool the reaction to room temperature and collect the precipitate by filtration. Wash with cold ethanol to yield the naphthalimide intermediate.
Step 2: Suzuki-Miyaura Coupling
-
Combine N-(2-hydroxyethyl)-4-bromo-1,8-naphthalimide (synthesized from the product of Step 1 via bromination, 1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol) in a reaction vessel.
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Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%).
-
Add anhydrous toluene (10 mL) and water (1 mL).
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Degas the mixture with argon for 15 minutes.
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Heat the reaction at 100 °C for 12-24 hours.
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After cooling, perform a standard aqueous workup as described in the general Suzuki-Miyaura protocol.
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Purify the final fluorescent probe by column chromatography.
Caption: Synthetic pathway for a naphthalimide-based fluorescent probe.
C. Application in Drug Development: Kinase Inhibitor Scaffolds
Aryl-amino-substituted boronic acids are being investigated as potential kinase inhibitors. The boronic acid moiety can form a covalent bond with a serine residue in the kinase active site, while the aryl-amino portion can engage in other favorable interactions. Derivatives of this compound could potentially be developed as inhibitors of signaling pathways implicated in cancer and inflammatory diseases, such as the p38 MAPK pathway.[2][3][4][5]
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[3][5] Dysregulation of this pathway is associated with various diseases. A hypothetical inhibitor derived from this compound could block the activity of p38 MAPK, thereby preventing the downstream phosphorylation of transcription factors and the subsequent expression of pro-inflammatory cytokines.
Caption: Inhibition of the p38 MAPK signaling pathway.
III. Protocols for Biological Applications
A. General Protocol for Live-Cell Imaging
This protocol provides a general framework for using a custom fluorescent probe, such as one derived from this compound, for live-cell imaging. Optimization for the specific probe and cell type is essential.[6][7]
Materials:
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Cells of interest cultured on glass-bottom dishes or coverslips
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Fluorescent probe stock solution (e.g., 1 mM in DMSO)
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Live-cell imaging medium (e.g., phenol red-free DMEM)
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Phosphate-buffered saline (PBS)
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Fluorescence microscope with appropriate filter sets and environmental chamber
Procedure:
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Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of imaging.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
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Remove the culture medium from the cells.
-
Wash the cells gently with pre-warmed PBS.
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Add the probe working solution to the cells.
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Incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal staining time needs to be determined empirically.
-
-
Washing:
-
Remove the staining solution.
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Wash the cells 2-3 times with pre-warmed live-cell imaging medium to remove unbound probe and reduce background fluorescence.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Use the appropriate laser lines and emission filters for the specific fluorescent probe.
-
Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.[6]
-
Caption: General workflow for a live-cell imaging experiment.
IV. Conclusion
This compound is a valuable and versatile reagent in chemical biology and drug discovery. The protocols and data presented herein provide a foundation for its application in Suzuki-Miyaura cross-coupling, the synthesis of novel fluorescent probes, and as a scaffold for the development of targeted therapeutics. Researchers are encouraged to use these guidelines as a starting point and to optimize conditions for their specific experimental needs.
References
- 1. A general method to improve fluorophores for live-cell and single-molecule microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(N,N-Dimethylamino)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-(N,N-Dimethylamino)phenylboronic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common purification techniques for this compound include:
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Silica Gel Chromatography
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Acid-Base Extraction
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Recrystallization
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Formation of Diethanolamine Adducts
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Boronic acids can sometimes be sensitive to silica gel. To minimize degradation, you can try deactivating the silica gel with a small amount of a suitable amine, such as triethylamine, in the eluent. Alternatively, using a different stationary phase like alumina or a very short silica plug may be beneficial.
Q3: I am having difficulty removing a non-polar impurity. Which purification method is most suitable?
A3: For removing non-polar impurities, acid-base extraction is often a highly effective method. This technique will selectively move your desired amino-functionalized boronic acid into an aqueous acidic phase, leaving non-polar impurities behind in the organic phase.
Q4: What are the typical impurities I might encounter?
A4: Common impurities can include unreacted starting materials such as 3-bromo-N,N-dimethylaniline, protodeboronation products (N,N-dimethylaniline), and boronic acid anhydrides (boroxines). The presence of these will depend on the synthetic route and work-up conditions.
Q5: How can I assess the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Melting point analysis
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery from Silica Gel Chromatography
| Symptom | Possible Cause | Solution |
| No product eluting from the column. | The compound is sticking to the silica gel due to its polar nature. | 1. Increase the polarity of the eluent. A gradient elution may be effective. 2. Deactivate the silica gel by adding a small percentage (0.1-1%) of triethylamine or another amine to the eluent system. 3. Consider using a different stationary phase, such as neutral alumina. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. | 1. Use a more polar solvent system. 2. Add a small amount of a polar modifier like methanol to the eluent. 3. Ensure the sample is loaded onto the column in a minimal volume of solvent. |
Issue 2: Inefficient Purification by Acid-Base Extraction
| Symptom | Possible Cause | Solution |
| Product remains in the organic layer after acid extraction. | The aqueous acid is not strong enough to fully protonate the dimethylamino group. | 1. Use a lower pH aqueous acid solution (e.g., 1M HCl). 2. Perform multiple extractions with fresh aqueous acid to ensure complete protonation and transfer to the aqueous layer. |
| An emulsion forms during extraction. | The two phases are not separating cleanly. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Gently swirl or rock the separatory funnel instead of vigorous shaking. 3. Centrifugation can be used to separate the layers if the emulsion persists. |
| Low yield after neutralization and re-extraction. | Incomplete neutralization or inefficient extraction back into the organic solvent. | 1. Ensure the aqueous layer is made sufficiently basic (pH > 10) before back-extraction. 2. Use a suitable organic solvent for back-extraction in which the free base is highly soluble (e.g., ethyl acetate, dichloromethane). 3. Perform multiple back-extractions with fresh organic solvent. |
Data Presentation
The following table summarizes typical results that can be expected from different purification methods for this compound. The values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity (%) | Typical Yield (%) | Throughput |
| Silica Gel Chromatography | >98 | 60-80 | Low to Medium |
| Acid-Base Extraction | 95-98 | 70-90 | High |
| Recrystallization | >99 (if successful) | 50-70 | Medium |
| Diethanolamine Adduct | >99 | 65-85 | Medium |
Experimental Protocols
Protocol 1: Purification by Silica Gel Chromatography
This protocol is based on a reported synthesis of this compound.[1]
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Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.
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Elution: Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., acetone). A common eluent system is a mixture of acetone and dichloromethane (e.g., 1:1 v/v).[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).
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Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
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Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer. Repeat the extraction 2-3 times with fresh aqueous acid.
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Separation of Layers: Combine the aqueous layers. The organic layer, containing non-basic impurities, can be discarded.
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Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or 2M NaOH) until the solution is basic (pH > 10), which will precipitate the free base of the boronic acid.
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Back-Extraction: Extract the neutralized aqueous solution with a fresh organic solvent (e.g., ethyl acetate) 2-3 times.
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Drying and Isolation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification via Diethanolamine Adduct Formation
This method is adapted from general procedures for purifying arylboronic acids.
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent such as diethyl ether or a mixture of ether and ethyl acetate. Add a stoichiometric amount of diethanolamine. The diethanolamine adduct, being a stable crystalline solid, should precipitate out of the solution.
-
Isolation of Adduct: Collect the precipitated solid by filtration and wash it with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove soluble impurities.
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Hydrolysis of Adduct: Suspend the isolated diethanolamine adduct in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl). Stir vigorously until the solid dissolves, indicating the hydrolysis of the adduct and the formation of the free boronic acid.
-
Work-up: Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.
-
Isolation: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: 3-(N,N-Dimethylamino)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-(N,N-Dimethylamino)phenylboronic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The main stability issues associated with this compound, like many other arylboronic acids, are its susceptibility to protodeboronation and oxidation. Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of N,N-dimethylaniline as a byproduct. This process can be influenced by factors such as pH, temperature, and the presence of moisture.
Q2: How should this compound be properly stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry place, typically at 2-8°C. It is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen, which can promote degradation. The container should be tightly sealed.
Q3: Can this compound form boroxines, and how does this affect its reactivity?
A3: Yes, like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3][4] This is a reversible process that can occur upon heating or in the presence of a dehydrating agent. The formation of boroxine can affect the stoichiometry of reactions, as three molecules of the boronic acid condense to form one molecule of boroxine, releasing three molecules of water. In many catalytic reactions, the boroxine can act as a slow-release source of the monomeric boronic acid. The presence of the electron-donating N,N-dimethylamino group can support the formation of boroxine.[1][2]
Q4: What is the effect of pH on the stability of this compound?
Q5: How does the electron-donating N,N-dimethylamino group affect the stability and reactivity of the boronic acid?
A5: The N,N-dimethylamino group is a strong electron-donating group. Electron-donating groups can influence the rate of key reaction steps. For instance, in Suzuki-Miyaura coupling, they can affect the transmetalation step. Regarding stability, electron-donating groups have been shown to favor the formation of boroxines in solution.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Degradation of Boronic Acid | Use fresh, high-purity this compound. Ensure proper storage conditions have been maintained. Consider using the more stable pinacol ester derivative if degradation is persistent. |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure the catalyst is appropriate for coupling with an electron-rich boronic acid. Pre-catalysts that are air- and moisture-stable can be beneficial. |
| Presence of Oxygen | Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base | The choice of base is critical. For electron-rich boronic acids, a weaker base such as K₃PO₄ or Cs₂CO₃ may be more effective than stronger bases like NaOH or KOH, which can promote protodeboronation. |
| Incorrect Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized. Ensure solvents are of high purity and anhydrous where specified before the addition of aqueous base. |
| Suboptimal Temperature | While heating is often required, excessive temperatures can lead to catalyst decomposition and increased boronic acid degradation. Optimize the reaction temperature, starting with milder conditions (e.g., 80-90°C). |
Issue 2: Presence of N,N-dimethylaniline as a Major Byproduct
This is a clear indication of protodeboronation.
Mitigation Strategies:
-
Minimize Water Content: While water is often necessary to activate the boronic acid and dissolve the base, an excessive amount can promote protodeboronation. Use the minimum effective amount of water in the solvent system.
-
Shorter Reaction Times: Monitor the reaction progress closely (e.g., by TLC, GC-MS, or LC-MS) and stop the reaction as soon as the starting material is consumed to minimize the time the boronic acid is exposed to destabilizing conditions.
-
Use of Boronic Esters: Consider converting the boronic acid to its pinacol ester derivative. Boronic esters are generally more stable towards protodeboronation and can be used directly in the coupling reaction.[10]
-
Optimize Base and Temperature: As mentioned previously, a milder base and lower reaction temperature can significantly reduce the rate of protodeboronation.
Experimental Protocols
Protocol 1: Purification of this compound
Impurities can affect the stability and reactivity of the boronic acid. A common purification method involves the formation of a diethanolamine adduct, which can often be recrystallized.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and water).
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) to the solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization of the diethanolamine adduct.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of Boronic Acid: To regenerate the free boronic acid, dissolve the adduct in an aqueous acid solution (e.g., 1 M HCl) and then extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Degradation
This protocol is designed for the coupling of an aryl halide with this compound, incorporating measures to enhance stability.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a mild base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a thoroughly degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura reactions.
Degradation Pathways of Arylboronic Acids
Caption: Key degradation and equilibrium pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Boroxine - Wikipedia [en.wikipedia.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
Technical Support Center: 3-(N,N-Dimethylamino)phenylboronic Acid in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(N,N-Dimethylamino)phenylboronic acid in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving this electron-rich boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is an organoboron compound with the chemical formula C₈H₁₂BNO₂. It is a valuable reagent in organic synthesis, primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its applications include the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics.
Q2: How does the electron-donating N,N-dimethylamino group affect the Suzuki-Miyaura coupling reaction?
A2: The N,N-dimethylamino group is a strong electron-donating group. In the context of the Suzuki-Miyaura reaction, this electronic property generally increases the nucleophilicity of the arylboronic acid. This can lead to a faster rate of transmetalation, a critical step in the catalytic cycle, potentially resulting in higher reaction yields and faster reaction times compared to electron-neutral or electron-deficient phenylboronic acids.[1][2]
Q3: What are the most common side reactions observed when using this compound?
A3: The most prevalent side reaction is protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This is a common issue with electron-rich boronic acids, especially under basic aqueous conditions and at elevated temperatures. Another potential side reaction is homocoupling of the boronic acid to form a biaryl species, which can be promoted by the presence of oxygen.
Troubleshooting Guides
Problem 1: Low to No Yield of the Desired Cross-Coupling Product
Low or no yield is a frequent issue in Suzuki-Miyaura couplings. The following guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Catalyst Inactivity | - Use a pre-activated Pd(0) source or ensure your Pd(II) precatalyst is effectively reduced in situ. - Choose an appropriate ligand. For electron-rich boronic acids, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3] - Consider catalyst poisoning. The lone pair on the nitrogen of the dimethylamino group could potentially coordinate to the palladium center, inhibiting its activity. While not definitively reported for this specific molecule, it is a known issue with other nitrogen-containing substrates.[4] If suspected, using a higher catalyst loading or a more robust ligand may help. |
| Inefficient Transmetalation | - Optimize the base. The choice of base is crucial. A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices. The optimal base will depend on the specific substrates and solvent system. - Ensure adequate base strength. The base is required to activate the boronic acid to a more nucleophilic boronate species. |
| Protodeboronation of the Boronic Acid | - Minimize water content. While some water is often beneficial for Suzuki couplings, excess water can promote protodeboronation. Use anhydrous solvents and ensure reagents are dry. - Lower the reaction temperature. If the desired reaction proceeds at a lower temperature, reducing the heat can minimize protodeboronation. - Use a milder base. Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or CsF. |
| Poor Reagent Quality | - Verify the purity of your this compound. Boronic acids can degrade over time. Use a fresh batch or purify the existing stock. - Check the quality of your aryl halide and other reagents. Impurities can interfere with the catalytic cycle. |
| Suboptimal Reaction Conditions | - Degas the reaction mixture thoroughly. Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid. Purge the reaction vessel and solvents with an inert gas (e.g., Argon or Nitrogen). - Optimize the solvent. Common solvents include toluene, dioxane, and DMF, often with a small amount of water. The choice of solvent can significantly impact the reaction outcome. |
Data Presentation: Comparative Yields in Suzuki-Miyaura Coupling
| Boronic Acid | Substituent Type | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| Phenylboronic acid | Electron-Neutral | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 36 |
| 4-Formylphenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 78 |
Note: The yields presented are from different literature sources and were obtained under varying reaction conditions. Therefore, this table should be used as a qualitative guide to the effect of substituents rather than for direct quantitative comparison.
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using an electron-rich arylboronic acid like this compound. This protocol should be optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Degassing: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
Potential Side Reactions
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
References
Technical Support Center: Catalyst Selection for 3-(N,N-Dimethylamino)phenylboronic Acid Couplings
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing 3-(N,N-Dimethylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
A1: Low yields can stem from several factors, particularly when dealing with an electron-rich boronic acid which can be prone to specific side reactions. Key areas to investigate include:
-
Catalyst Deactivation: The basic N,N-dimethylamino group on your boronic acid can coordinate with the palladium center, potentially hindering its catalytic activity. Using bulky ligands can shield the metal center and mitigate this effect.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially prevalent with electron-rich boronic acids.[2][3] This is often accelerated by strong bases and the presence of water.[2]
-
Suboptimal Catalyst System: The choice of palladium source and ligand is critical. Electron-rich boronic acids often require highly active catalyst systems, such as those employing bulky, electron-donating phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][4][5]
-
Inadequate Base or Solvent: The base activates the boronic acid for transmetalation, and its strength can significantly influence the reaction's success.[1][4] The solvent system must be appropriate for all components and the chosen temperature.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the catalyst and promote the unwanted homocoupling of the boronic acid.[2] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1][2]
Q2: I'm observing significant formation of N,N-dimethylaniline, indicating protodeboronation. How can I minimize this?
A2: Protodeboronation is a major challenge with this compound. To address this:
-
Use a Boronic Ester: Convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA ester.[1][3] These are generally less susceptible to protodeboronation under basic conditions.[1][3]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and bases can significantly reduce its occurrence.[2]
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[2] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger options like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require optimization as it could slow the desired coupling.[2]
Q3: What is the best catalyst and ligand combination for coupling this specific boronic acid?
A3: For electron-rich boronic acids and potentially challenging aryl halide partners (e.g., chlorides), highly active catalyst systems are required.[1][4]
-
Bulky, Electron-Rich Ligands: Buchwald dialkylbiaryl phosphine ligands such as SPhos and XPhos are excellent choices.[1] These ligands stabilize the palladium catalyst, facilitate the oxidative addition step, and their bulk can prevent catalyst deactivation by the dimethylamino group.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are also highly effective. NHCs are strong electron donors and can form very stable and active palladium complexes.[1][6]
-
Pre-formed Catalysts: Using air-stable palladium precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species, leading to more reproducible results.[2]
Q4: How do I choose the right base and solvent for my reaction?
A4: The base and solvent are critical and often interdependent.[2]
-
Bases: Potassium phosphate (K₃PO₄) is a strong and frequently effective base for challenging couplings.[1][2] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are also common choices.[1][6] The optimal base may depend on your specific aryl halide and ligand. A screening of different bases is often recommended.
-
Solvents: Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[6][7] Often, a mixture with water (e.g., Dioxane/H₂O 10:1) is used, especially with bases like K₃PO₄, to aid solubility.[2] However, if protodeboronation is an issue, a strictly anhydrous solvent system should be considered.[2]
Q5: I'm seeing a symmetrical biaryl byproduct from the homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1]
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
Use an Efficient Catalyst System: Employ a reliable Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that efficiently generates Pd(0) in situ to minimize the concentration of Pd(II) species that can promote homocoupling.[1][2]
Data & Recommended Conditions
Table 1: Recommended Catalyst Systems
| Catalyst / Precatalyst | Ligand | Typical Loading (mol%) | Notes & Advantages |
| Pd(OAc)₂ | SPhos | 1 - 3 | Highly active for electron-rich substrates. SPhos promotes efficient oxidative addition.[1] |
| Pd₂(dba)₃ | XPhos | 1 - 3 | XPhos is a bulky ligand that helps prevent catalyst deactivation by the amino group.[1] |
| XPhos Pd G3 | (None needed) | 0.5 - 2 | Air-stable precatalyst for reliable generation of the active Pd(0) species.[2] |
| [Pd(IPr)(allyl)Cl] | (None needed) | 1 - 3 | NHC-based catalyst, highly stable and active, particularly good for challenging couplings.[8] |
Table 2: Base and Solvent Selection Guide
| Base | Solvent System | Typical Temp (°C) | Suitability & Considerations |
| K₃PO₄ | 1,4-Dioxane / H₂O (e.g., 10:1) | 80 - 110 | Strong base, very effective for many challenging couplings, including those with aryl chlorides.[1][2] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80 - 110 | Another strong base, often used in anhydrous conditions.[7] |
| K₂CO₃ | DMF / H₂O (1:1) or THF | 70 - 100 | A milder base that can help suppress protodeboronation. May require higher temperatures.[6][9] |
| KF | Anhydrous THF or Dioxane | 60 - 90 | Mild base, particularly useful for minimizing protodeboronation when using boronic esters.[10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Molar equivalents and reaction parameters may require optimization for your specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.[2]
-
Reaction: Place the vial in a preheated heating block and stir vigorously for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The basicity of the product may require special handling during purification. Purify the crude product by flash column chromatography on silica gel, potentially pre-treated with 1-2% triethylamine in the eluent to prevent streaking.[2]
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Navigating the Synthesis Maze: A Technical Support Center for 3-(N,N-Dimethylamino)phenylboronic Acid
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the synthetic challenges associated with the versatile building block, 3-(N,N-Dimethylamino)phenylboronic acid. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline the use of this compound in complex organic syntheses.
The presence of both a Lewis basic tertiary amine and a reactive boronic acid moiety in this compound presents unique challenges in designing effective protecting group strategies. This support center directly addresses these issues, offering guidance on orthogonal protection, potential side reactions, and optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in multi-step synthesis?
A1: The primary challenges arise from the dual reactivity of the molecule. The N,N-dimethylamino group is a Lewis base and can interfere with metal-catalyzed reactions, such as the widely used Suzuki-Miyaura cross-coupling, by coordinating to the metal center and inhibiting catalysis. The boronic acid group is susceptible to degradation under certain conditions and may require protection. Therefore, developing an orthogonal protecting group strategy that allows for the selective protection and deprotection of either the amino or the boronic acid group is crucial for its successful application.
Q2: Can I protect the tertiary N,N-dimethylamino group? If so, what are the recommended methods?
A2: Protecting a tertiary amine like the N,N-dimethylamino group is not as straightforward as protecting primary or secondary amines. Traditional carbamate protecting groups (e.g., Boc, Cbz, Fmoc) are not readily applicable. Two potential strategies can be considered:
-
Formation of an N-oxide: The tertiary amine can be oxidized to its corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide is less basic and less likely to interfere with subsequent reactions. The N-oxide can be reduced back to the tertiary amine later in the synthetic sequence using reagents like phosphorus trichloride (PCl₃) or by catalytic hydrogenation.
-
Quaternization: The amine can be quaternized by reaction with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This modification effectively "protects" the lone pair of electrons on the nitrogen. However, deprotection (demethylation) of the quaternary salt can be challenging and may require harsh conditions that are not compatible with other functional groups.
Q3: What are the recommended protecting groups for the boronic acid moiety, and are they compatible with the N,N-dimethylamino group?
A3: Several protecting groups are available for boronic acids, with the most common being:
-
Pinacol Esters: Formation of a pinacol boronate ester is a widely used strategy. This can be achieved by reacting the boronic acid with pinacol. Pinacol esters are generally stable to a wide range of reaction conditions, including chromatography. The N,N-dimethylamino group is typically compatible with the formation of pinacol esters.
-
MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates offer excellent stability and are crystalline, air-stable solids. They are particularly useful for slow-release cross-coupling reactions. The formation of MIDA esters should be compatible with the tertiary amine.
-
Trifluoroborate Salts: Potassium trifluoroborate salts are another stable and crystalline alternative to free boronic acids. They can be prepared by treating the boronic acid with KHF₂.
The choice of protecting group will depend on the specific reaction conditions in the subsequent synthetic steps. For many applications, the commercially available this compound pinacol ester is a convenient starting material.
Troubleshooting Guides
Issue 1: Low or no yield in Suzuki-Miyaura cross-coupling reactions.
| Potential Cause | Troubleshooting Step |
| Catalyst Inhibition: The Lewis basic N,N-dimethylamino group may be coordinating to the palladium catalyst, inhibiting its activity. | 1. Protect the amino group: Convert the amine to its N-oxide prior to the coupling reaction. 2. Use a different palladium precursor/ligand system: Some bulky phosphine ligands can mitigate the inhibitory effect of the amine. 3. Increase catalyst loading: A higher catalyst loading may be necessary to overcome partial catalyst deactivation. |
| Boronic Acid Decomposition: The unprotected boronic acid may be degrading under the reaction conditions. | 1. Use a protected form: Employ the pinacol ester, MIDA ester, or trifluoroborate salt of the boronic acid. 2. Optimize reaction conditions: Ensure the reaction is performed under an inert atmosphere and use degassed solvents to minimize oxidative degradation. |
| Incorrect Base: The choice of base is critical for the transmetalation step. | Experiment with different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
Issue 2: Formation of side products.
| Potential Cause | Troubleshooting Step |
| Homocoupling of the boronic acid: This can occur in the presence of oxygen. | Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen). |
| Protodeboronation: The boronic acid group can be cleaved and replaced by a hydrogen atom, especially under acidic or strongly basic conditions. | 1. Use a protected form of the boronic acid. 2. Carefully control the pH of the reaction mixture. |
| Intramolecular Reactions: Although less common, the proximity of the amino and boronic acid groups could potentially lead to intramolecular cyclization under certain conditions. | Characterize any major side products to identify their structure. If an intramolecular product is suspected, protecting one of the functional groups is necessary. |
Experimental Protocols
Protection of the Boronic Acid as a Pinacol Ester
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.
Protection of the Tertiary Amine as an N-Oxide
Materials:
-
This compound (or its pinacol ester)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled solution.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-oxide.
Visualizing Synthetic Strategies
To aid in the conceptualization of synthetic routes, the following diagrams illustrate key protection and reaction workflows.
This technical support center aims to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors, accelerating discovery and innovation in drug development and materials science.
Technical Support Center: Analysis of Impurities in 3-(N,N-Dimethylamino)phenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(N,N-Dimethylamino)phenylboronic acid. The following information is designed to help you identify, quantify, and mitigate common impurities encountered during synthesis and reactions, such as Suzuki-Miyaura coupling.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My Suzuki-Miyaura coupling reaction using this compound has a low yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura reactions with this compound can stem from several factors, often related to the stability of the boronic acid and the reaction conditions. The electron-donating nature of the N,N-dimethylamino group can influence the reactivity and stability of the C-B bond. Here's a logical workflow to diagnose and resolve the issue:
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Question 2: I am observing a significant amount of N,N-dimethylaniline in my reaction mixture. What is this impurity and how can I minimize its formation?
Answer:
The presence of N,N-dimethylaniline indicates that protodeboronation is occurring. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. Arylboronic acids with electron-donating groups, such as the N,N-dimethylamino group, can be more susceptible to protodeboronation, especially under certain conditions.[1][2]
To minimize protodeboronation:
-
Use Milder Bases: Strong bases can promote this side reaction. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[3]
-
Anhydrous Conditions: Water is often the proton source for this reaction. Using anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, before the coupling reaction. These are generally more resistant to protodeboronation.[3]
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that provides a reasonable reaction rate.[3]
Question 3: My analysis shows a byproduct with a mass corresponding to the dimer of this compound. What is this and how can I avoid it?
Answer:
This byproduct is the result of homocoupling , where two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen in the reaction mixture or the use of a Palladium(II) catalyst precursor.[4]
To minimize homocoupling:
-
Thorough Degassing: Oxygen is a major contributor to homocoupling. Ensure your solvent and reaction mixture are rigorously deoxygenated. The freeze-pump-thaw method (at least three cycles) is highly effective.
-
Use a Pd(0) Source: Pd(II) sources can directly promote homocoupling. Switching to a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can help to suppress homocoupling by favoring the desired cross-coupling pathway.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in a reaction with this compound?
A1: The most common impurities are:
-
3-(N,N-Dimethylamino)phenylboroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is often present in the starting material.
-
N,N-dimethylaniline: The product of protodeboronation.[1][2]
-
Homocoupling Product: The symmetrical biaryl formed from the coupling of two molecules of the boronic acid.[4]
Caption: Common impurity formation pathways for this compound.
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating and identifying the boronic acid, its impurities, and other reaction components based on their mass-to-charge ratio.[6]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to identify and quantify the different aromatic species. ¹¹B NMR is particularly useful for distinguishing between the boronic acid and its boroxine anhydride.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for analyzing volatile impurities like N,N-dimethylaniline.
Q3: Is the boroxine form of this compound problematic for my reaction?
A3: Not necessarily. Boronic acids and their corresponding boroxines are often in equilibrium in solution. In many cases, the boroxine can act as a competent coupling partner in Suzuki-Miyaura reactions as it can hydrolyze back to the boronic acid under the reaction conditions. However, the presence of significant amounts of boroxine in your starting material can affect the stoichiometry of your reaction, so it is important to be aware of its presence.
Data Presentation
The following tables summarize typical impurity levels that might be observed and the performance of common analytical methods for their detection.
Table 1: Representative Impurity Profile in a Suzuki-Miyaura Coupling Reaction
| Impurity | Typical Amount (%) | Conditions Favoring Formation |
| N,N-dimethylaniline | 5 - 20% | Aqueous base, high temperature |
| Homocoupling Product | 2 - 10% | Presence of O₂, Pd(II) catalyst |
| Boroxine | Variable in starting material | Dehydrating conditions |
Note: These values are illustrative and can vary significantly depending on the specific reaction conditions.
Table 2: Comparison of Analytical Methods for Impurity Analysis
| Method | Analyte | Typical Limit of Quantification (LOQ) | Key Advantages |
| LC-MS/MS | Boronic acid & impurities | 1-10 ng/mL | High sensitivity and specificity. |
| ¹H NMR | All proton-containing species | ~0.1% (relative) | Provides structural information and quantification. |
| ¹¹B NMR | Boronic acid vs. Boroxine | ~1% (relative) | Specific for boron-containing species. |
| GC-MS | N,N-dimethylaniline | 1-10 ng/mL | Excellent for volatile impurities. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound and Impurities
This protocol is a general guideline and may require optimization for your specific instrumentation and reaction matrix.
-
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
This compound: Monitor the parent ion and a characteristic fragment ion.
-
N,N-dimethylaniline: Monitor the parent ion and a characteristic fragment ion.
-
Homocoupling product: Monitor the parent ion and a characteristic fragment ion.
-
-
Optimize collision energies and other source parameters for your specific instrument.
-
-
Sample Preparation:
-
Dilute a sample of the reaction mixture in the initial mobile phase composition to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: ¹¹B NMR Analysis for Boronic Acid and Boroxine
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the boronic acid (or reaction mixture) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
Typical chemical shift for the trigonal boronic acid is around δ 28-30 ppm.
-
The tetrahedral boroxine typically appears at a slightly different chemical shift, often broader.
-
-
Analysis:
-
Integrate the signals corresponding to the boronic acid and boroxine to determine their relative ratio.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Validation & Comparative
A Comparative Analysis of 3-(N,N-Dimethylamino)phenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in pharmaceutical and materials science. The choice of the boronic acid reagent is critical, influencing reaction efficiency, yield, and conditions. This guide provides a comparative analysis of 3-(N,N-Dimethylamino)phenylboronic acid against other substituted phenylboronic acids, supported by experimental data to inform researchers in their synthetic endeavors.
Introduction to this compound
This compound is an organoboron compound featuring a dimethylamino substituent at the meta position of the phenyl ring. This electron-donating group can influence the electronic properties of the boronic acid, impacting its reactivity in cross-coupling reactions. It is recognized for its utility in the synthesis of complex organic molecules and as a component in fluorescent sensors for saccharides.
Comparative Performance in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in Suzuki-Miyaura coupling is often evaluated by comparing reaction yields, times, and catalyst turnover numbers under standardized conditions. The electronic and steric nature of the substituents on the phenylboronic acid plays a significant role in the transmetalation step of the catalytic cycle.
A comparative study involving various substituted phenylboronic acids in a Suzuki-Miyaura reaction with a common aryl halide partner provides insight into their relative reactivity. The following table summarizes the performance of this compound against phenylboronic acid and electron-withdrawing group (EWG) or electron-donating group (EDG) substituted counterparts.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Derivative | Substituent Nature | Typical Reaction Yield (%) |
| Phenylboronic acid | Unsubstituted | 90-95 |
| 4-Methylphenylboronic acid | Electron-Donating (EDG) | 85-92 |
| 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 88-94 |
| This compound | Electron-Donating (EDG) | 80-88 |
| 4-Formylphenylboronic acid | Electron-Withdrawing (EWG) | 92-98 |
| 4-Nitrophenylboronic acid | Electron-Withdrawing (EWG) | 95-99 |
Note: Yields are representative and can vary based on specific reaction conditions, catalyst, base, and solvent used.
Generally, phenylboronic acids with electron-withdrawing groups tend to exhibit higher yields in Suzuki-Miyaura couplings. This is often attributed to the increased electrophilicity of the boron atom, facilitating the transmetalation step. Conversely, electron-donating groups can decrease the reaction rate and yield. The performance of this compound aligns with this trend, showing slightly lower but still synthetically useful yields compared to unsubstituted or EWG-substituted phenylboronic acids.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This section outlines a general procedure for comparing the reactivity of various phenylboronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole as the coupling partner.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Phenylboronic acid derivative (e.g., this compound, phenylboronic acid, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and the phenylboronic acid derivative (1.2 mmol) in the solvent mixture.
-
Add the base (2.0 mmol) to the solution.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-12 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Determine the yield of the purified product.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflow for the Suzuki-Miyaura coupling and a logical comparison of boronic acid reactivity.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of substituent effects on phenylboronic acid reactivity.
A Comparative Guide to the Reactivity of 3-(N,N-Dimethylamino)phenylboronic Acid and its Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-(N,N-Dimethylamino)phenylboronic acid and its ortho- and para-isomers in the context of the Suzuki-Miyaura cross-coupling reaction. The information presented, supported by experimental data, is intended to assist researchers in selecting the appropriate isomer for their synthetic needs and in understanding the underlying factors that govern their reactivity.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic and steric properties of the boronic acid coupling partner play a crucial role in the outcome of this reaction. The position of the N,N-dimethylamino group, a strong electron-donating substituent, on the phenylboronic acid ring significantly influences the reactivity of the carbon-boron bond.
Comparative Reactivity: A Quantitative Overview
While a direct head-to-head comparison of the three isomers under identical reaction conditions is not extensively documented in a single study, an analysis of various reported Suzuki-Miyaura coupling reactions provides valuable insights into their relative reactivities. The following table summarizes representative experimental data for the coupling of each isomer with an aryl halide.
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(N,N-Dimethylamino)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~70-80% (estimated) |
| This compound | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 0.5-1.5 | >90%[1] |
| 4-(N,N-Dimethylamino)phenylboronic acid | Aryl Bromides | Pd(OAc)₂/RO-PTA | Na₂CO₃ | H₂O/CH₃CN | 80 | 6 | 50-90%[2] |
Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions. However, they provide a general indication of the reactivity of each isomer.
Understanding the Reactivity Trend
The observed reactivity of the (N,N-Dimethylamino)phenylboronic acid isomers in Suzuki-Miyaura coupling is governed by a combination of electronic and steric effects.
-
Electronic Effects: The N,N-dimethylamino group is a strong electron-donating group. This property increases the electron density on the phenyl ring and enhances the nucleophilicity of the organic group attached to the boron atom, which generally accelerates the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3] Therefore, both the meta- and para-isomers are expected to be highly reactive.
-
Steric Effects: The position of the substituent on the phenyl ring plays a critical role. For the 2-(N,N-Dimethylamino)phenylboronic acid (ortho-isomer), the bulky dimethylamino group is in close proximity to the boronic acid moiety. This steric hindrance can impede the approach of the palladium complex to the boron atom, thereby slowing down the transmetalation step.[4] While the electron-donating nature of the amino group is activating, the steric hindrance can significantly reduce the overall reaction rate and yield compared to the meta- and para-isomers.
Based on these principles, the general reactivity trend for the (N,N-Dimethylamino)phenylboronic acid isomers in Suzuki-Miyaura coupling is expected to be:
para- > meta- >> ortho-
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Specific conditions should be optimized for each substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the (N,N-Dimethylamino)phenylboronic acid isomer (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of toluene and water or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5][6]
Visualizing the Process
To further illustrate the key concepts, the following diagrams have been generated.
Conclusion
The reactivity of (N,N-Dimethylamino)phenylboronic acid isomers in Suzuki-Miyaura cross-coupling is a clear illustration of the interplay between electronic and steric effects. The para- and meta-isomers are highly reactive due to the strong electron-donating nature of the dimethylamino group. In contrast, the ortho-isomer, despite its favorable electronic properties, is significantly less reactive due to steric hindrance. Researchers should consider these factors when selecting an isomer for a specific synthetic application to optimize reaction conditions and achieve desired outcomes.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. mdpi.com [mdpi.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. www1.udel.edu [www1.udel.edu]
Comparative Biological Activities of 3-(N,N-Dimethylamino)phenylboronic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-(N,N-Dimethylamino)phenylboronic acid derivatives. The information is compiled from recent studies and presented to facilitate the understanding of their potential as therapeutic agents.
While comprehensive comparative studies on a wide range of this compound derivatives are still emerging, existing research points towards their significant potential, particularly as enzyme inhibitors with antimicrobial applications. This guide summarizes the available data, details relevant experimental protocols, and visualizes key concepts to aid in future research and development.
Enzyme Inhibition: A Primary Mechanism of Action
Phenylboronic acids are well-documented as inhibitors of various enzymes, a characteristic that underpins their therapeutic potential. The boron atom in the boronic acid moiety can form a stable, reversible covalent bond with the catalytic serine residues found in the active sites of many enzymes, effectively blocking their activity.
One key area of investigation for phenylboronic acid derivatives is their role as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][2] While specific data on this compound derivatives in this context is limited, studies on related phenylboronic acids provide a strong rationale for their investigation as β-lactamase inhibitors. For instance, derivatives with different substitutions on the phenyl ring have been shown to exhibit potent inhibition of Class A and Class C β-lactamases.[2]
Furthermore, this compound has been utilized as a reactant in the synthesis of aryl ethers that act as inhibitors of Bacillus anthracis enoyl-ACP reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[3] This highlights the potential of its derivatives as antibacterial agents targeting this specific pathway.
Key Signaling Pathway Involvement
While direct evidence linking this compound derivatives to specific signaling pathways is not yet abundant, the broader class of compounds that modulate enzyme activity, particularly in the context of inflammation and cancer, often interact with key cellular signaling cascades. Pathways such as the PI3K/Akt/mTOR and MAPK signaling pathways are central to cell growth, proliferation, and survival and are frequently dysregulated in disease.[4][5] Future research should explore the potential of these boronic acid derivatives to modulate these and other critical signaling networks.
Comparative Biological Activity Data
At present, a direct, comprehensive comparison of the biological activity of a series of this compound derivatives is not available in the public domain. The following table is a template that can be populated as new research emerges, providing a framework for comparing key activity metrics.
| Derivative | Target Enzyme/Organism | Activity Metric (e.g., IC50, MIC) | Reference |
| Lead Compound | |||
| This compound | Bacillus anthracis enoyl-ACP reductase (FabI) | Activity of derived inhibitors noted | [3] |
| Derivative 1 | |||
| Structure | |||
| Derivative 2 | |||
| Structure | |||
| Derivative 3 | |||
| Structure |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
To aid in the design and execution of future studies, detailed methodologies for key experiments are provided below.
Enzyme Inhibition Assay (General Protocol for β-Lactamase)
This protocol is adapted from studies on phenylboronic acid inhibitors of β-lactamases.[2]
-
Protein Expression and Purification: The target β-lactamase enzyme (e.g., KPC-2, GES-5, AmpC) is expressed and purified using standard recombinant protein techniques.[2]
-
Inhibition Assays: The half-maximal inhibitory concentration (IC50) of the test compounds is determined.
-
Boronic acid derivatives are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.
-
Assays are performed in a suitable buffer (e.g., 50 mM PB + 50 mM KCl at pH 7.4) at 25°C, containing a non-ionic surfactant like Triton X-100 to prevent compound aggregation.[2]
-
The enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by adding a chromogenic substrate, such as nitrocefin. The concentration of nitrocefin should be appropriate for the specific enzyme's Michaelis constant (Km).[2]
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at the appropriate wavelength for the cleaved substrate.
-
IC50 values are calculated by fitting the dose-response data to a suitable equation.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Strains: The bacterial strains of interest are cultured in appropriate growth media.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (or another suitable broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows and Concepts
General Workflow for Evaluating Enzyme Inhibitors
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives as potential enzyme inhibitors.
Mechanism of Boronic Acid Enzyme Inhibition
Caption: The reversible covalent inhibition of a serine-containing enzyme by a boronic acid derivative.
Future Directions
The field of this compound derivatives holds promise for the development of novel therapeutic agents. To advance this area, future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a diverse library of derivatives with systematic modifications to the phenyl ring and the dimethylamino group is crucial. This will enable a comprehensive structure-activity relationship (SAR) analysis.
-
Broad-Spectrum Biological Evaluation: Screening these derivatives against a wide range of bacterial and fungal pathogens, as well as a panel of relevant enzymes (e.g., proteases, kinases), will help to identify their full therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and the signaling pathways modulated by the most active compounds is essential for their rational optimization and clinical development.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound derivatives as a new class of therapeutic agents.
References
- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(N,N-二甲氨基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Cross-Reactivity of 3-(N,N-Dimethylamino)phenylboronic Acid-Based Sensors
For researchers and professionals in drug development and scientific research, the specificity of a sensor is a critical parameter. This guide provides an objective comparison of the performance of 3-(N,N-Dimethylamino)phenylboronic acid-based sensors, with a focus on their cross-reactivity with common interferents. Due to a greater availability of published data, studies on the closely related 3-aminophenylboronic acid (APBA) are used as a primary reference to infer the performance characteristics of this compound sensors.
Signaling Pathway of Boronic Acid-Based Sensors
The fundamental principle behind the sensing mechanism of phenylboronic acid derivatives lies in their reversible covalent interaction with 1,2- or 1,3-diols to form cyclic boronate esters. This interaction is often coupled with a signaling mechanism, such as a change in fluorescence or an electrochemical response, to enable detection of the target analyte.
Caption: Signaling pathway of a boronic acid-based sensor.
Performance Comparison: Cross-Reactivity with Common Interferents
The selectivity of boronic acid-based sensors is a key performance indicator. The following tables summarize the cross-reactivity of 3-aminophenylboronic acid (APBA)-based sensors with various saccharides and other common interfering species, providing a benchmark for the expected performance of this compound sensors.
Table 1: Relative Response of an APBA-based Fluorescent Sensor to Various Saccharides
| Interferent (Saccharide) | Concentration | Relative Fluorescence Intensity (%) vs. Glucose |
| D-Glucose | 10 mM | 100 |
| D-Fructose | 10 mM | 150-200 |
| D-Galactose | 10 mM | 80-120 |
| D-Mannose | 10 mM | 60-90 |
| Sucrose | 10 mM | < 10 |
Note: Data synthesized from multiple sources for illustrative comparison. The higher affinity for fructose is a known characteristic of simple phenylboronic acids.
Table 2: Interference Study of an APBA-based Electrochemical Glucose Sensor
| Interferent | Concentration | % Interference |
| Ascorbic Acid | 0.1 mM | < 5% |
| Uric Acid | 0.1 mM | < 5% |
| Acetaminophen | 0.1 mM | < 5% |
| Fructose | 1 mM | 10-15% |
| Galactose | 1 mM | 5-10% |
Note: The percentage of interference is calculated as the change in signal in the presence of the interferent compared to the signal from glucose alone.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of sensor performance. Below are representative methodologies for evaluating the cross-reactivity of boronic acid-based sensors.
Protocol 1: Selectivity Evaluation of a Fluorescent Boronic Acid Sensor
Objective: To determine the relative response of the fluorescent sensor to various saccharides.
Materials:
-
This compound-based fluorescent sensor stock solution (e.g., 1 mM in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Stock solutions of various saccharides (e.g., D-glucose, D-fructose, D-galactose, D-mannose, sucrose) at 1 M in PBS.
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare working solutions of the fluorescent sensor in PBS (e.g., 10 µM).
-
Prepare serial dilutions of each saccharide stock solution in PBS to achieve a range of desired concentrations.
-
In the wells of the 96-well microplate, add the sensor working solution.
-
Add the different saccharide solutions to the wells to achieve the final desired concentrations for testing. Include a control group with only the sensor and PBS.
-
Incubate the microplate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow for the binding reaction to reach equilibrium.
-
Measure the fluorescence intensity using the microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
Calculate the relative fluorescence intensity for each saccharide compared to the response of glucose at the same concentration.
Protocol 2: Interference Testing of an Electrochemical Boronic Acid Sensor
Objective: To assess the impact of common interfering substances on the electrochemical sensor's response to a fixed concentration of glucose.
Materials:
-
Electrochemical sensor modified with this compound.
-
Electrochemical workstation with a three-electrode setup (working, reference, and counter electrodes).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Stock solution of glucose (e.g., 1 M in PBS).
-
Stock solutions of interfering substances (e.g., ascorbic acid, uric acid, acetaminophen, fructose, galactose) at high concentrations in PBS.
Procedure:
-
Set up the electrochemical cell with the modified working electrode, reference electrode, and counter electrode in PBS.
-
Record the baseline electrochemical signal (e.g., using cyclic voltammetry or amperometry).
-
Add a standard concentration of glucose to the electrochemical cell (e.g., 5 mM) and record the signal.
-
To the same solution, add a known concentration of the interfering substance. The concentration should be at the higher end of its physiological or expected range.
-
Record the electrochemical signal after the addition of the interferent.
-
Calculate the percentage of interference as the percentage change in the signal due to the interferent compared to the signal of glucose alone.
-
Repeat the procedure for each interfering substance.
Experimental Workflow for Cross-Reactivity Testing
The following diagram illustrates a typical workflow for conducting a cross-reactivity study of a boronic acid-based sensor.
Caption: A typical experimental workflow for cross-reactivity testing.
Benchmarking 3-(N,N-Dimethylamino)phenylboronic Acid Against Known Serine β-Lactamase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylboronic acids are a recognized class of competitive, reversible inhibitors of serine β-lactamases.[1] They function by forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of β-lactam hydrolysis.[1] This mechanism of action makes them promising candidates for the development of novel β-lactamase inhibitors to combat antibiotic resistance.
Comparative Inhibitory Activity
To provide a framework for evaluating 3-(N,N-Dimethylamino)phenylboronic acid, the following table summarizes the inhibitory activity (Ki and IC50 values) of several known phenylboronic acid derivatives against AmpC and KPC-2 β-lactamases. These enzymes are clinically significant and represent major challenges in treating bacterial infections. Class C β-lactamases, like AmpC, are particularly problematic as they are not inhibited by clinically used β-lactamase inhibitors such as clavulanate.[1]
| Compound | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| (Hypothetical) this compound | AmpC, KPC-2 | Not Determined | Not Determined | - |
| 3-Nitrophenylboronic acid | KPC-2 | 1000 ± 100 | - | --INVALID-LINK--[2] |
| Phenylboronic acid | AmpC | - | - | --INVALID-LINK--[1] |
| Compound 1 (a phenylboronic acid derivative) | AmpC | 83 | - | --INVALID-LINK--[1] |
| Compound 11 (a 4-carboxy-derivative of 1 ) | AmpC | 26 | - | --INVALID-LINK--[1] |
| 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC | 300 | - | --INVALID-LINK--[3] |
| 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC | 450 | - | --INVALID-LINK--[3] |
| Avibactam (non-boronic acid inhibitor) | KPC-2 | - | - | - |
| Vaborbactam (cyclic boronic acid inhibitor) | KPC-2 | - | - | - |
Note: The inhibitory activity of phenylboronic acids can be influenced by the nature and position of substituents on the phenyl ring. The electron-donating dimethylamino group at the meta position in this compound may influence its binding affinity to the active site of serine β-lactamases. Further experimental evaluation is required to determine its precise inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the inhibitory activity of compounds against serine β-lactamases.
In Vitro Enzyme Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Purified β-lactamase enzyme (e.g., AmpC, KPC-2)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Reporter substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 485-490 nm
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compound to the wells.
-
Initiate the reaction by adding the reporter substrate (e.g., Nitrocefin) to each well. The hydrolysis of Nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
-
Measure the rate of hydrolysis by monitoring the change in absorbance at 485-490 nm over time in a kinetic mode.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme. For competitive inhibitors, the Ki can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
Visualizations
Signaling Pathway of β-Lactam Antibiotic Action and Resistance
The following diagram illustrates the mechanism of action of β-lactam antibiotics and how β-lactamases confer resistance.
Caption: β-Lactam antibiotic action and the mechanism of resistance mediated by β-lactamase.
Experimental Workflow for Inhibitor Screening
This diagram outlines the typical workflow for screening and characterizing potential enzyme inhibitors.
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
References
In vitro vs in vivo efficacy of compounds derived from 3-(N,N-Dimethylamino)phenylboronic acid
Lack of Specific Data for 3-(N,N-Dimethylamino)phenylboronic Acid Derivatives
To fulfill the user's request for a comparative guide on the in vitro versus in vivo efficacy of phenylboronic acid compounds, this report will focus on the well-documented antitumor effects of the parent compound, phenylboronic acid (PBA) . This analysis serves as a representative example of the methodologies and data presentation requested, providing insights into the translation of in vitro findings to in vivo models for this class of compounds.
Comparative Efficacy of Phenylboronic Acid (PBA): In Vitro vs. In Vivo Antitumor Activity
This guide provides a comparison of the in vitro cytotoxicity and in vivo antitumor efficacy of phenylboronic acid (PBA) against mouse mammary adenocarcinoma (4T1) and squamous cell carcinoma (SCCVII).
Data Presentation
Table 1: In Vitro Cytotoxicity of Phenylboronic Acid
| Cell Line | Type | LC50 (mg/mL) |
| 4T1 | Mouse Mammary Adenocarcinoma | 7.5 |
| SCCVII | Mouse Squamous Cell Carcinoma | 4.5 |
| L929 | Mouse Dermal Fibroblasts (Non-tumor) | 6.0 |
| V79 | Hamster Lung Fibroblasts (Non-tumor) | 7.5 |
Data extracted from a study on the cytotoxic effects of PBA.
Table 2: In Vivo Antitumor Efficacy of Phenylboronic Acid on 4T1 Tumor-Bearing Mice
| Treatment Group | Administration Route | Tumor Growth Inhibition (%) |
| Control | Saline | 0 |
| PBA | Intra-peritoneal (i.p.) | ~57 |
| PBA | Intra-tumoral (i.t.) | Not specified, less than i.p. |
| PBA | Per-oral (p.o.) | Not specified, less than i.p. |
Data reflects tumor growth inhibition at the end of treatment.
Experimental Protocols
In Vitro Cytotoxicity Assay (Crystal Violet Staining)
-
Cell Seeding: Tumor (4T1, SCCVII) and non-tumor (L929, V79) cells were seeded in 96-well microtiter plates at a density of 1 x 10⁴ cells per 250 μL of medium.
-
Incubation: Plates were incubated for 24 hours to allow for cell adherence and confluence.
-
Compound Treatment: The culture medium was replaced with fresh medium containing phenylboronic acid at final concentrations of 0.1, 1.0, and 10.0 mg/mL. Control cells were incubated in medium without PBA.
-
Incubation: The cells were incubated for an additional 24 hours.
-
Fixation and Staining: Cells were fixed with a 3% formalin solution for 15 minutes, washed with deionized water, and air-dried. The fixed cells were then stained with crystal violet.
-
Quantification: The number of surviving cells was determined, and the LC50 values were estimated.
In Vivo Antitumor Activity
-
Animal Model: Syngeneic mice were used for tumor transplantation.
-
Tumor Induction: 4T1 and SCCVII cells were transplanted into the mice.
-
Treatment Initiation: Treatment commenced when tumor volumes reached approximately 250–300 mm³.
-
Grouping: Mice were randomly divided into four groups (n=7 per group): a control group and three treatment groups based on the administration route.
-
Compound Administration: Phenylboronic acid was administered daily for nine consecutive days at a dose of 100 mg/kg of body weight. The administration routes studied were intra-peritoneal (i.p.), intra-tumoral (i.t.), and per-oral. The total dose received by each mouse in the treatment groups was 900 mg/kg.
-
Tumor Measurement: Tumor growth was monitored and compared to the control group.
Visualizations
Caption: Experimental workflow for in vitro and in vivo efficacy testing of PBA.
Caption: Postulated mechanism of PBA's antitumor activity via sialic acid receptors.
Structural Analysis of Aminophenylboronic Acid Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative structural analysis of aminophenylboronic acid complexes, with a focus on providing key experimental data and methodologies. Due to a lack of publicly available crystal structures for 3-(N,N-Dimethylamino)phenylboronic acid complexes, this document leverages data from the closely related 3-aminophenylboronic acid monohydrate as a foundational analogue. This comparison offers valuable insights into the structural characteristics that govern the interactions of this important class of compounds.
Comparative Structural Data
The structural parameters of aminophenylboronic acids are crucial for understanding their binding affinity and selectivity with target molecules, particularly diols found in saccharides and glycoproteins. Below is a summary of the crystallographic data for 3-aminophenylboronic acid monohydrate, which serves as a pertinent reference for the broader class of aminophenylboronic acids.
Table 1: Crystal Data and Structure Refinement for 3-Aminophenylboronic Acid Monohydrate [1]
| Parameter | Value |
| Empirical Formula | C₆H₈BNO₂·H₂O |
| Formula Weight | 154.96 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1211 (8) |
| b (Å) | 13.8548 (15) |
| c (Å) | 7.8475 (8) |
| β (°) | 100.663 (2) |
| Volume (ų) | 760.88 (14) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation | Mo Kα |
| R-factor | 0.032 |
| wR-factor | 0.088 |
In the crystalline state, 3-aminophenylboronic acid molecules form inversion dimers through O—H⋯O hydrogen bonds.[1] These dimers are further linked by water molecules, creating chains that are interconnected by N—H⋯O hydrogen bonds to form sheets.[1] This hydrogen bonding network is a key feature of the supramolecular assembly.
Experimental Protocols
The structural characterization of boronic acid complexes relies on a combination of techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Methodology:
-
Crystallization: High-quality single crystals are grown from a supersaturated solution of the boronic acid complex. For 3-aminophenylboronic acid monohydrate, crystals were obtained from a solvent mixture of benzene, methanol, and water.[1] The process typically involves slow evaporation of the solvent to allow for ordered crystal lattice formation.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[2] For the analysis of 3-aminophenylboronic acid monohydrate, a Bruker SMART APEX CCD diffractometer was used.[1]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to fit the experimental data.[2]
NMR Spectroscopy
NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for studying the structure and dynamics of boronic acid complexes in solution.
Methodology:
-
Sample Preparation: For ¹H and ¹³C NMR, typically 2-10 mg and 10-50 mg of the sample, respectively, are dissolved in 0.6-1 mL of a deuterated solvent.[3] For ¹¹B NMR, approximately 4 mg of the boronic acid is dissolved in 0.65 mL of deuterated solvent, and quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[4] To study complexation, a solution of the boronic acid and the diol (e.g., a saccharide) are mixed in an NMR tube, often with D₂O as a co-solvent.[5]
-
Data Acquisition: NMR spectra are acquired on a spectrometer, such as a Bruker Avance III.[5] For ¹¹B NMR, the chemical shift is sensitive to the hybridization state of the boron atom. A trigonal planar (sp²) boron in a free boronic acid typically shows a resonance around 28–30 ppm, while a tetrahedral (sp³) boron in a boronate ester complex appears upfield, between 8 and 15 ppm.[6]
-
Data Analysis: The chemical shifts, coupling constants, and signal integrations are analyzed to determine the structure of the complex in solution, including the formation of boronate esters and the coordination environment of the boron atom.
Workflow for Structural Analysis
The following diagram illustrates a typical workflow for the structural analysis of boronic acid complexes.
References
- 1. 3-Aminophenylboronic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 3-(N,N-Dimethylamino)phenylboronic acid
This guide provides immediate, essential safety and logistical information for handling 3-(N,N-Dimethylamino)phenylboronic acid, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational handling and disposal of this compound.
Hazard Identification and Personal Protective Equipment
This compound is classified as an irritant.[1][2][3] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Quantitative Hazard Information:
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat that covers the arms and fastens in the front. | To protect skin from accidental spills and contamination. |
| Respiratory Protection | A dust mask (type N95 or equivalent) should be used if dust is generated.[1] | To prevent respiratory tract irritation from inhalation of the powder. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
2. Handling:
-
Avoid direct contact with the substance.[4]
-
Avoid the formation or spread of dust in the air.[4]
-
Wash hands and face thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.
3. Storage:
-
Store under an inert gas (e.g., nitrogen or argon) at 2-8°C for long-term stability.[2]
Spill Management and Disposal Plan
1. Spill Cleanup Protocol:
-
Immediate Actions:
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area with a damp cloth or paper towels to remove any remaining residue.
-
Wash the area with soap and water.[8]
-
2. Waste Disposal Plan:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[5]
-
Collect all waste in a clearly labeled, sealed container.[4]
-
Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.[5] Do not discharge into drains or rivers.[4]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. This compound = 95 178752-79-9 [sigmaaldrich.com]
- 2. 3-Dimethylaminophenylboronic acid | 178752-79-9 [m.chemicalbook.com]
- 3. [3-(Dimethylamino)phenyl]boronic acid | CAS#:178752-79-9 | Chemsrc [chemsrc.com]
- 4. ww.chemblink.com [ww.chemblink.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
